molecular formula C13H12BrN3O B12556473 Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- CAS No. 193897-80-2

Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl-

Cat. No.: B12556473
CAS No.: 193897-80-2
M. Wt: 306.16 g/mol
InChI Key: HJIXJXAGUGKPDS-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 3-bromophenyl and a 2-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- typically involves the reaction of hydrazinecarboxamide with 3-bromobenzoyl chloride and 2-phenylhydrazine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Purification of the compound is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxamide, N-(3-fluorophenyl)-2-phenyl-
  • Hydrazinecarboxamide, N-(3-chlorophenyl)-2-phenyl-
  • Hydrazinecarboxamide, N-(3-iodophenyl)-2-phenyl-

Uniqueness

Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its fluorine, chlorine, and iodine analogs. This uniqueness makes it valuable for specific applications where the bromine atom’s reactivity is advantageous.

Properties

CAS No.

193897-80-2

Molecular Formula

C13H12BrN3O

Molecular Weight

306.16 g/mol

IUPAC Name

1-anilino-3-(3-bromophenyl)urea

InChI

InChI=1S/C13H12BrN3O/c14-10-5-4-8-12(9-10)15-13(18)17-16-11-6-2-1-3-7-11/h1-9,16H,(H2,15,17,18)

InChI Key

HJIXJXAGUGKPDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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